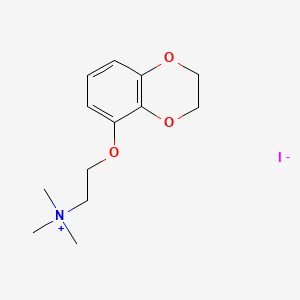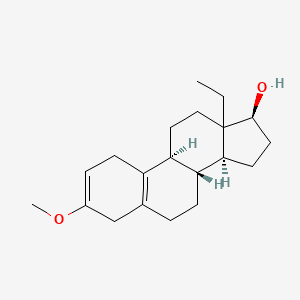
3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol is a synthetic organic compound belonging to the class of steroids It is characterized by its unique structure, which includes a methoxy group at the third position, an ethyl group at the thirteenth position, and a diene system between the second and fifth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol typically involves multiple steps. One common method starts with the reduction of 1,3,5(10),8-tetraen-17-one using sodium borohydride, which converts it to 3-methoxy-13-ethyl-gona-1,3,5(10),8-tetraen-17-ol. This intermediate is then further reduced with lithium in liquid ammonia to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reagents to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Further reduction can alter the diene system or other parts of the molecule.
Substitution: Functional groups can be substituted to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium in liquid ammonia are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: Studies investigate its potential effects on biological systems, including hormone regulation.
Medicine: Research explores its potential therapeutic uses, such as in hormone replacement therapy.
Industry: It may be used in the production of pharmaceuticals and other steroid-based products.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, influencing various biological pathways. The exact pathways and targets depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxyestra-2,5(10)-dien-17beta-ol: Similar structure but lacks the ethyl group at the thirteenth position.
13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol: Similar structure but may have different stereochemistry.
Uniqueness
3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C20H30O2 |
|---|---|
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
(8R,9S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H30O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-19,21H,3-4,6-12H2,1-2H3/t16-,17-,18+,19+,20?/m1/s1 |
Clave InChI |
DKGAZBPXLWEBPI-WYGKVCCSSA-N |
SMILES isomérico |
CCC12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CC=C(C4)OC |
SMILES canónico |
CCC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


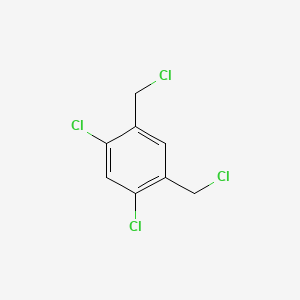

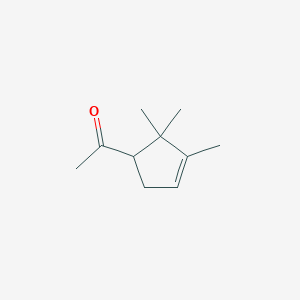
![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)




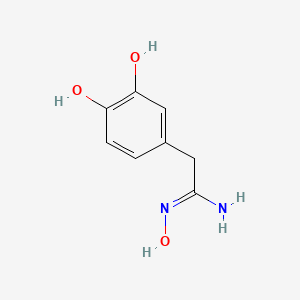
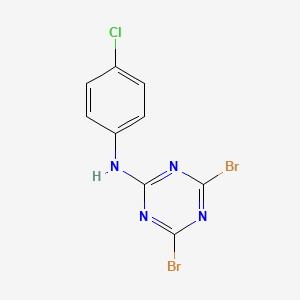

![azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-2,8-ditritio-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13741329.png)
